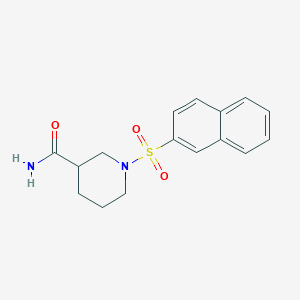![molecular formula C16H16ClN3O2 B4413836 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide
概要
説明
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide is an organic compound featuring a benzamide core with a 3-chlorophenyl group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate.
Coupling Reaction: The 3-chlorophenyl isocyanate is then reacted with N,N-dimethylbenzamide in the presence of a base such as triethylamine. This step forms the desired compound through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the 3-chlorophenyl group and the dimethylamino group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and coatings.
作用機序
The mechanism by which 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N,N-dimethylbenzamide: Lacks the 3-chlorophenyl group, making it less reactive in certain chemical reactions.
3-chlorobenzamide: Lacks the dimethylamino group, affecting its solubility and reactivity.
N,N-dimethyl-3-chlorobenzamide: Similar but lacks the carbonyl-amino linkage, altering its chemical properties.
Uniqueness
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide is unique due to the combination of the 3-chlorophenyl group and the dimethylamino group, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)13-8-3-4-9-14(13)19-16(22)18-12-7-5-6-11(17)10-12/h3-10H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUGPHKNEYIYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4413753.png)
![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
![METHYL 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B4413765.png)


![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4413802.png)
![7-[4-(3-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4413814.png)

![N-[(5-methylthiophen-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4413837.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4413848.png)
![N-CYCLOHEXYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B4413849.png)
![4-[(4-bromophenyl)sulfonyl]-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B4413851.png)
![3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B4413858.png)
